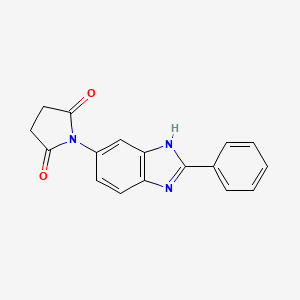
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione is a heterocyclic compound that combines the structural features of benzimidazole and pyrrolidine. Benzimidazole is a fused ring system consisting of benzene and imidazole rings, known for its broad range of biological activities. Pyrrolidine is a five-membered nitrogen-containing ring that is often found in natural products and pharmaceuticals. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
準備方法
The synthesis of 1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione typically involves the condensation of a benzimidazole derivative with a pyrrolidine-2,5-dione precursor. One common method is the reaction of 2-phenylbenzimidazole with maleic anhydride under reflux conditions in a suitable solvent such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This can include the use of continuous flow reactors, automated synthesis platforms, and other advanced technologies to ensure high yield and purity.
化学反応の分析
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a valuable tool for studying biological processes and developing new therapeutic agents.
Medicine: Due to its potential pharmacological activities, the compound can be investigated for its therapeutic potential in treating various diseases, including infections, cancer, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in essential metabolic pathways. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved can vary widely and require detailed studies to elucidate.
類似化合物との比較
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and may exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and can have diverse biological activities, including antiviral and anti-inflammatory effects.
Imidazole derivatives: These compounds have a similar heterocyclic structure and can be used in various applications, such as antifungal agents and enzyme inhibitors.
The uniqueness of this compound lies in the combination of the benzimidazole and pyrrolidine moieties, which can result in distinct chemical and biological properties not found in other compounds.
特性
IUPAC Name |
1-(2-phenyl-3H-benzimidazol-5-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-15-8-9-16(22)20(15)12-6-7-13-14(10-12)19-17(18-13)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBNPMUEIDCYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(9-Chloro-indolo[2,3-b]quinoxalin-6-yl)-acetic acid methyl ester](/img/structure/B5755996.png)
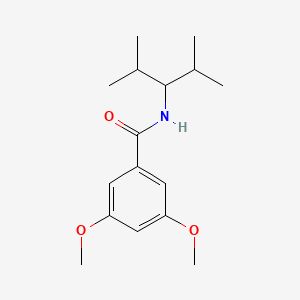
![N-(2,4-difluorophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea](/img/structure/B5756024.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)
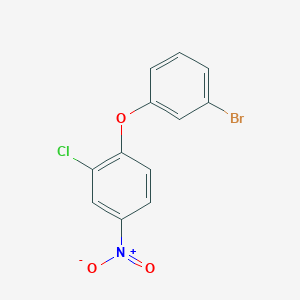
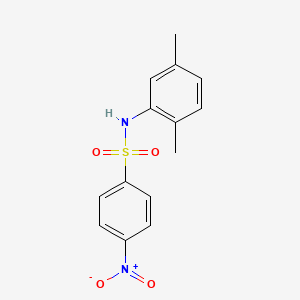
![[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-phenylsulfanylacetate](/img/structure/B5756047.png)
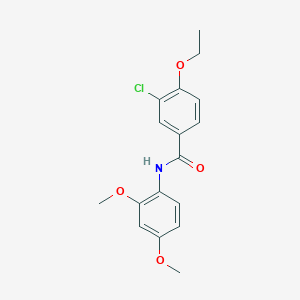
![6-benzyl-4-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B5756067.png)
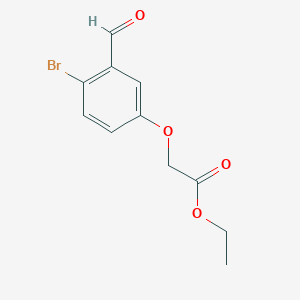
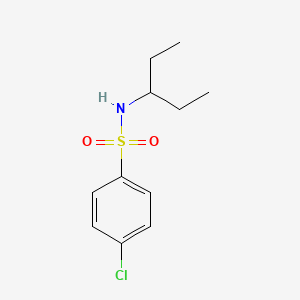
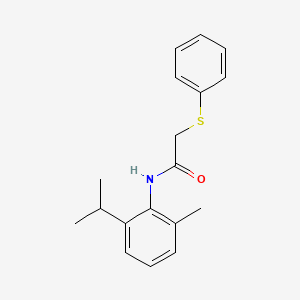
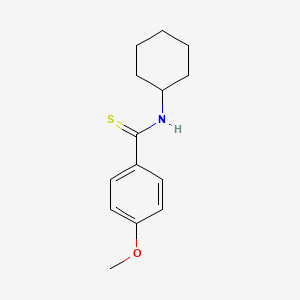
![1-[[2-(2-Methyl-1,3-dioxan-2-yl)acetyl]amino]-3-phenylurea](/img/structure/B5756105.png)
